molecular formula C11H15N B15310535 [(3-Cyclopropylphenyl)methyl](methyl)amine

[(3-Cyclopropylphenyl)methyl](methyl)amine

Katalognummer: B15310535
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: YAEZBWUMBSJQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropylphenyl)methylamine is an organic compound with the molecular formula C11H15N It is a derivative of phenylmethanamine, where the phenyl group is substituted with a cyclopropyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylphenyl)methylamine typically involves the reaction of 3-cyclopropylbenzyl chloride with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Cyclopropylbenzyl chloride+Methylamine(3-Cyclopropylphenyl)methylamine+HCl\text{3-Cyclopropylbenzyl chloride} + \text{Methylamine} \rightarrow \text{(3-Cyclopropylphenyl)methylamine} + \text{HCl} 3-Cyclopropylbenzyl chloride+Methylamine→(3-Cyclopropylphenyl)methylamine+HCl

Industrial Production Methods

On an industrial scale, the production of (3-Cyclopropylphenyl)methylamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropylphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines with different degrees of substitution.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylphenyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Wissenschaftliche Forschungsanwendungen

(3-Cyclopropylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Cyclopropylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

    Phenylmethanamine: The parent compound without the cyclopropyl substitution.

    Cyclopropylphenylmethanamine: A similar compound without the methyl substitution.

Uniqueness

(3-Cyclopropylphenyl)methylamine is unique due to the presence of both a cyclopropyl group and a methylamine group on the phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

1-(3-cyclopropylphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H15N/c1-12-8-9-3-2-4-11(7-9)10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3

InChI-Schlüssel

YAEZBWUMBSJQNT-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC(=CC=C1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.